2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group, a pyrrolidine ring, and a thiophene ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with pyrrolidine under suitable conditions.
Attachment of the thiophene ring: The final step includes the coupling of the thiophene ring to the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
Uniqueness
The presence of the pyrrolidine ring in 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique properties in terms of binding affinity, selectivity, and metabolic stability compared to its analogs.
Properties
Molecular Formula |
C18H21ClN2O2S |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c19-14-5-7-15(8-6-14)23-13-18(22)20-12-16(17-4-3-11-24-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22) |
InChI Key |
SKJWULBECSSGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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